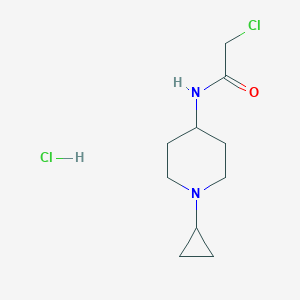
2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride
Vue d'ensemble
Description
2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C10H18Cl2N2O and its molecular weight is 253.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1209361-53-4
- Molecular Formula : C10H18Cl2N2O
- Molecular Weight : 253.16872 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropylpiperidine with chloroacetyl chloride, followed by treatment with hydrochloric acid to form the hydrochloride salt. This process requires careful control of reaction conditions to ensure high yield and purity.
Antimicrobial Properties
Research indicates that chloroacetamides, including this compound, exhibit significant antimicrobial activity. A study demonstrated that chloroacetamides were effective against various pathogens, including:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus (MRSA) | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
The biological activity was assessed using quantitative structure–activity relationship (QSAR) analysis, which suggested that the position of substituents significantly influences antimicrobial efficacy .
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The chloroacetamide moiety can react with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction may disrupt key biochemical pathways, contributing to its observed antimicrobial and potentially anticancer properties .
Case Studies and Research Findings
-
Antimicrobial Testing :
A study evaluated the antimicrobial efficacy of various chloroacetamides against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogenated phenyl substituents exhibited enhanced lipophilicity, facilitating their penetration through bacterial membranes . -
Analgesic Activity :
While primarily studied for antimicrobial properties, derivatives of chloroacetamides have also shown promise in analgesic applications. Molecular docking studies suggest that these compounds may interact effectively with cyclooxygenase (COX) enzymes, which are pivotal in pain and inflammation pathways . -
Quantitative Structure–Activity Relationship (QSAR) :
QSAR models have been employed to predict the biological activity of chloroacetamides based on their chemical structure. These models help identify promising candidates for further development by correlating structural features with biological potency .
Propriétés
IUPAC Name |
2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O.ClH/c11-7-10(14)12-8-3-5-13(6-4-8)9-1-2-9;/h8-9H,1-7H2,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSOIMDOKITGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















